molecular formula C13H17BrINO2 B8148413 tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate

tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate

Cat. No.: B8148413
M. Wt: 426.09 g/mol
InChI Key: JBJJJPJVXWFUKR-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate: is an organic compound with the molecular formula C11H13BrINO2. It is a derivative of carbamate, featuring a tert-butyl group, a bromo substituent, and an iodo substituent on a phenyl ring. This compound is primarily used in research settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Probe Development: Utilized in the development of molecular probes for biological studies.

    Drug Discovery:

Industry:

Mechanism of Action

The mechanism of action for tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate is primarily related to its reactivity in chemical reactions. The bromo and iodo substituents facilitate various substitution and coupling reactions, while the carbamate group can participate in nucleophilic addition and other transformations .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

tert-butyl N-[1-(2-bromo-5-iodophenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrINO2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJJJPJVXWFUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)I)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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